3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-13-3-1-12(2-4-13)16(23)11-25-17-18(24)22(10-9-21-17)15-7-5-14(20)6-8-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONPHTXMZVSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multiple steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile attached to the pyrazinone core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a similar nucleophilic substitution reaction, using a fluorophenyl halide.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, nitrates, or sulfonates can be used under conditions such as acidic or basic environments, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives, depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the compound's cytotoxicity using the CCK-8 assay on several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
The results indicated that the compound exhibited significant cytotoxic activity with IC values comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Pyrazine derivatives have shown promising antimicrobial activity against a range of pathogens. The thioether moiety in the compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Hepatitis B Virus Modulation
The compound has also been investigated for its role as an allosteric modulator of Hepatitis B virus core protein. This application is particularly relevant given the global burden of hepatitis infections.
Findings
Research indicates that similar compounds can inhibit viral replication by modifying the core protein's assembly process, thereby reducing viral load in infected cells .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazine ring can significantly influence biological activity.
Example SAR Analysis
A comparative analysis was conducted with various analogs, revealing that:
Mechanism of Action
The mechanism of action of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyrazin-2(1H)-one Derivatives
Substituent Variations
3-(4-Chlorophenyl)pyrazin-2(1H)-one and 3-(4-fluorophenyl)pyrazin-2(1H)-one ():
These analogues lack the thioether side chain but retain the halogenated aryl groups. The absence of the sulfur-linked oxoethyl group likely reduces molecular polarity and may alter solubility compared to the target compound. For example, thioether-containing compounds often exhibit enhanced lipophilicity, which could influence membrane permeability in biological systems .- 5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a) (): This derivative shares the pyrazinone core but incorporates a cyanophenyl group and a dimethylamino-propylthio side chain. The presence of a basic dimethylamino group may improve aqueous solubility relative to the target compound’s neutral thioether substituent. HPLC purity for 11a was reported as 98.3%, suggesting robust synthetic protocols for such derivatives .
Halogen-Substituted Heterocycles
Thiazole Derivatives
- Single-crystal diffraction revealed isostructurality with its 4-fluorophenyl analogue, indicating minimal structural disruption upon halogen substitution. Such findings suggest that the target compound’s 4-chlorophenyl and 4-fluorophenyl groups may similarly allow for predictable solid-state packing .
Quinazoline Derivatives
- 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) ():
This quinazoline analogue includes a thioether-linked oxoethyl group and a 4-chlorophenyl substituent. Its melting point (278–280°C) and NMR data provide benchmarks for comparing the thermal stability and spectroscopic signatures of the target compound .
Physicochemical Properties
- Melting Points: Pyrazinone derivatives with halogenated aryl groups typically exhibit melting points >200°C (e.g., 227–230°C for a methyl 4-(4-amino-1-(chromenyl)pyrazolo[3,4-d]pyrimidin-3-yl)thiophene carboxylate in ). The target compound’s thioether and oxoethyl groups may lower its melting point relative to more rigid analogues .
Spectroscopic Characterization : 1H NMR signals for the 4-fluorophenyl group (δ ~7.2–7.6 ppm) and 4-chlorophenyl group (δ ~7.4–7.8 ppm) are consistent across analogues (). The thioether’s SCH2CO moiety would likely resonate at δ ~3.5–4.0 ppm (1H) and δ ~35–40 ppm (13C) .
Biological Activity
The compound 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a derivative of pyrazinone that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazinone core substituted with both a 4-chlorophenyl group and a 4-fluorophenyl group, contributing to its unique chemical properties. The thioether linkage enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on derivatives of this compound class have shown promising results against various cancer cell lines.
These values suggest that the compound could effectively inhibit cell proliferation in several cancer types.
The proposed mechanism of action involves the inhibition of specific enzymes related to cancer progression. For example, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer development. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to these targets due to increased electron density manipulation in the active site of the enzymes .
Cytotoxicity Studies
Cytotoxicity assays using the CCK-8 method have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use with reduced side effects.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various protein targets. These studies reveal that hydrogen bonding and hydrophobic interactions play crucial roles in stabilizing the ligand-protein complex, enhancing the biological activity observed in vitro .
Case Study 1: Inhibition of COX Enzymes
In a study investigating the anti-inflammatory properties of related compounds, it was found that they significantly inhibited COX-2 activity with IC50 values ranging from 10 μM to 15 μM. This inhibition is crucial as COX-2 is often overexpressed in tumors .
Case Study 2: Antioxidant Activity
Another study highlighted the antioxidant potential of similar thioether compounds, suggesting that they can scavenge free radicals effectively, which may contribute to their anticancer effects by reducing oxidative stress within cells .
Q & A
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation and cyclization. For example, a related method ( ) uses 4-chlorobenzaldehyde and methyl thioacetate to form a thioether intermediate, followed by hydrogenation with a diazetidinone derivative. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation.
- Catalyst optimization : Palladium-based catalysts improve hydrogenation efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, ensuring >90% purity .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be integrated to confirm the compound’s structure?
- Methodological Answer :
- X-ray crystallography () provides definitive bond lengths/angles, especially for the pyrazinone core and substituent orientations.
- 1H/13C NMR : The 4-fluorophenyl group shows distinct deshielding (~7.5–8.0 ppm for aromatic protons), while the thioether methylene appears as a singlet (~4.2 ppm).
- IR : Confirm the carbonyl stretch (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹). Cross-validate with computed spectra (e.g., Gaussian) to resolve ambiguities .
Q. What safety precautions are critical when handling intermediates like 2-(4-chlorophenyl)-2-oxoethyl thiol derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (thiols are volatile and toxic).
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Storage : Store intermediates under nitrogen to prevent oxidation. Refer to GHS guidelines () for acute toxicity (Category 3) and eye damage (Category 1) protocols .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict biological activity and guide structural modifications?
- Methodological Answer :
- DFT calculations () optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Compare with XRD data to validate accuracy.
- Molecular docking : Screen against antimicrobial targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. Modify the fluorophenyl or thioether groups to enhance binding affinity .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer :
- Dynamic effects : NMR chemical shifts may deviate from static DFT models due to solvent interactions or conformational flexibility. Use MD simulations to account for solvation.
- Crystal packing effects : XRD structures () may show slight distortions vs. gas-phase DFT. Apply periodic boundary conditions in calculations for accurate comparisons .
Q. How can reaction intermediates be trapped and characterized to improve synthetic reproducibility?
- Methodological Answer :
- Low-temperature quenching : For unstable intermediates (e.g., thiolate anions), use cryogenic traps (-78°C) and analyze via LC-MS .
- In situ IR monitoring : Track reaction progress (e.g., carbonyl formation) using ATR-FTIR.
- Isolation techniques : Centrifugal partition chromatography (CPC) separates polar intermediates without degradation .
Q. What mechanistic insights explain the compound’s antimicrobial activity, and how can SAR studies optimize potency?
- Methodological Answer :
- SAR framework : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance membrane penetration.
- Mode of action : Use fluorescence assays to measure DNA gyrase inhibition. Correlate with logP values (lipophilicity) for bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data versus computational models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
